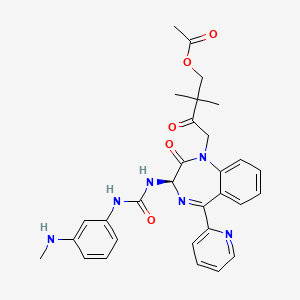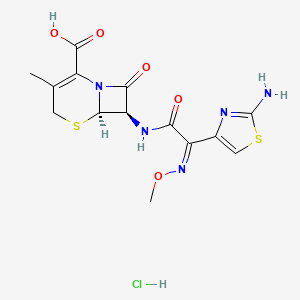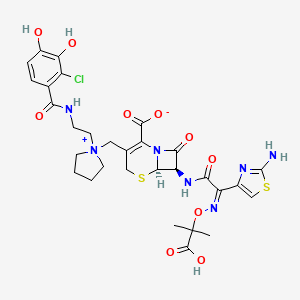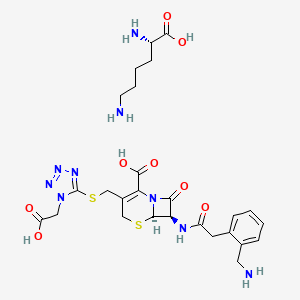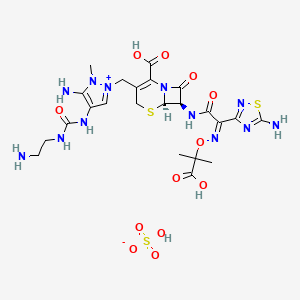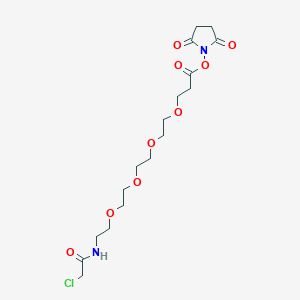
Éster de Cloroacetamido-PEG4-NHS
Descripción general
Descripción
Chloroacetamido-peg4-nhs ester is a polyethylene glycol (PEG) linker containing chloroacetamide and N-hydroxysuccinimide (NHS) ester functional groups. The chlorine atom in the chloroacetamide group is a good leaving group, making it suitable for substitution reactions. The NHS ester is an active ester that reacts with primary amines to form stable amide bonds. The PEG linker increases the hydrophilic properties of the compound in aqueous media .
Aplicaciones Científicas De Investigación
Chloroacetamido-peg4-nhs ester has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the development of drug delivery systems.
Biology: It is employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Industry: It is utilized in the production of PEGylated compounds for various industrial applications, including cosmetics and pharmaceuticals
Mecanismo De Acción
Target of Action
Chloroacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Mode of Action
The Chloroacetamido-PEG4-NHS ester contains chloroacetamide and NHS ester functional groups . The chlorine in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The NHS ester is an active ester which reacts with primary amines to form stable amide bonds . These reactions allow the compound to link the E3 ubiquitin ligase ligand and the target protein ligand together in the PROTAC .
Biochemical Pathways
The primary biochemical pathway affected by Chloroacetamido-PEG4-NHS ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase ligand with a target protein ligand, the PROTAC can cause the target protein to be ubiquitinated and subsequently degraded by the proteasome .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .
Result of Action
The primary result of the action of Chloroacetamido-PEG4-NHS ester is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the specific function of the target protein .
Action Environment
The action of Chloroacetamido-PEG4-NHS ester, as part of a PROTAC, takes place intracellularly . Environmental factors such as pH and the presence of other proteins can influence the compound’s action, efficacy, and stability . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloroacetamido-peg4-nhs ester is synthesized through a series of chemical reactions involving the introduction of chloroacetamide and NHS ester functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Chloroacetamide Introduction: The activated PEG is reacted with chloroacetamide to introduce the chloroacetamide functional group.
NHS Ester Formation: The chloroacetamido-PEG intermediate is then reacted with NHS and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the NHS ester
Industrial Production Methods
Industrial production of chloroacetamido-peg4-nhs ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like column chromatography or recrystallization and is then characterized using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Chloroacetamido-peg4-nhs ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloroacetamide group can be substituted by nucleophiles, such as amines or thiols.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at room temperature or slightly elevated temperatures.
Amide Bond Formation: The NHS ester reacts with primary amines in the presence of a base, such as triethylamine (TEA), in polar solvents like DMSO or DMF
Major Products Formed
Substitution Reactions: The major products are substituted chloroacetamido-PEG derivatives, where the chlorine atom is replaced by the nucleophile.
Amide Bond Formation: The major products are amide-linked PEG derivatives, where the NHS ester is replaced by an amide bond
Comparación Con Compuestos Similares
Chloroacetamido-peg4-nhs ester is unique due to its combination of chloroacetamide and NHS ester functional groups, along with the hydrophilic PEG linker. Similar compounds include:
Bromoacetamido-PEG4-NHS ester: Contains a bromoacetamide group instead of chloroacetamide.
Iodoacetamido-PEG4-NHS ester: Contains an iodoacetamide group instead of chloroacetamide.
Methoxy-PEG4-NHS ester: Contains a methoxy group instead of chloroacetamide
These similar compounds differ in their leaving groups and reactivity, making chloroacetamido-peg4-nhs ester unique in its specific applications and reactivity profile.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWFCYSNJLMFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


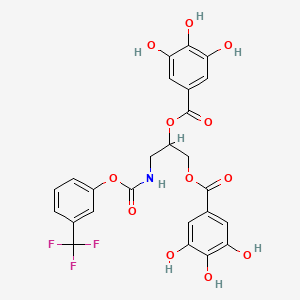
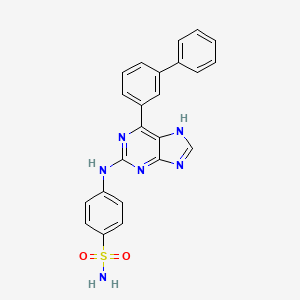
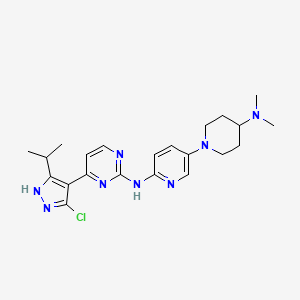

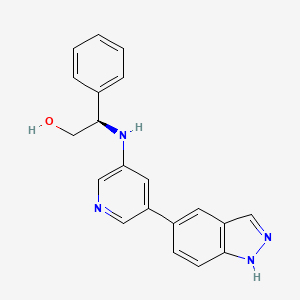
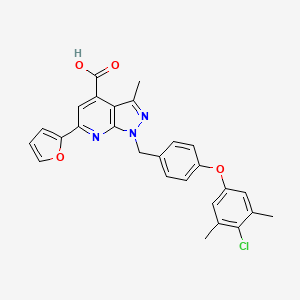

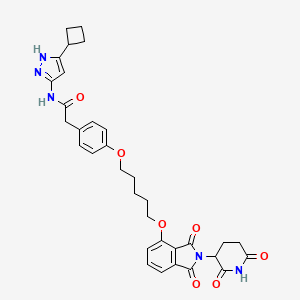
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
